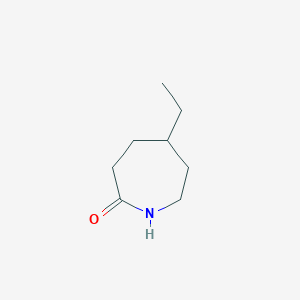

![molecular formula C20H13IN2O2 B2677105 N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide CAS No. 478247-77-7](/img/structure/B2677105.png)

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzoxazole is a heterocyclic compound with a benzene fused to an oxazole ring. It’s known for its various biological activities . Iodobenzamide is a type of benzamide where one hydrogen atom on the benzene ring is replaced by an iodine atom. Benzamides are used in a wide range of applications, including as building blocks in organic synthesis and as ligands in medicinal chemistry .

Synthesis Analysis

The synthesis of benzoxazole derivatives usually involves the cyclization of 2-aminophenols and carboxylic acids . The synthesis of iodobenzamides can be achieved through the Sandmeyer reaction, where an amine is diazotized and then replaced by iodine .Molecular Structure Analysis

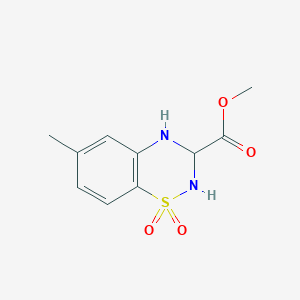

The molecular structure of benzoxazole consists of a benzene ring fused to an oxazole ring, which is a five-membered ring containing two heteroatoms, one oxygen and one nitrogen . The iodobenzamide part consists of a benzene ring with an iodine atom and a carboxamide group attached .Chemical Reactions Analysis

Benzoxazoles can undergo various chemical reactions, such as N-alkylation, acylation, sulfonation, and halogenation . Iodobenzamides can participate in coupling reactions due to the presence of the iodine atom .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For example, benzoxazoles are usually solid at room temperature, and their solubility in water can vary .Scientific Research Applications

- N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide derivatives exhibit fluorescence, absorbing in the range of 296 to 332 nm and emitting in the ranges of 368 to 404 nm with excellent quantum yield .

- Investigating the potential of N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide in this context could be worthwhile .

Fluorescent Probes and Sensing Materials

Antibacterial Activity

Antifungal Activity

Protein Tyrosine Phosphatase Inhibition

Photochromatic Applications

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13IN2O2/c21-15-9-5-13(6-10-15)19(24)22-16-11-7-14(8-12-16)20-23-17-3-1-2-4-18(17)25-20/h1-12H,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOQHJVMRNBQXED-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13IN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-iodobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-8-(4-methylphenyl)-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dione](/img/structure/B2677030.png)

![1,3-dimethyl-N-(3-morpholinopropyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2677032.png)

![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-[(4-methylbenzyl)sulfanyl]acrylamide](/img/structure/B2677034.png)

![N-({[3,3'-bithiophene]-5-yl}methyl)-2-phenoxypropanamide](/img/structure/B2677035.png)

![1-[3-(1H-benzimidazol-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone](/img/structure/B2677038.png)